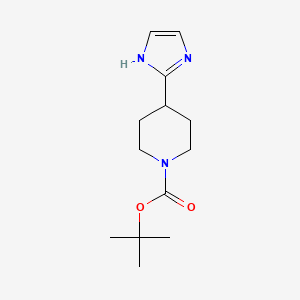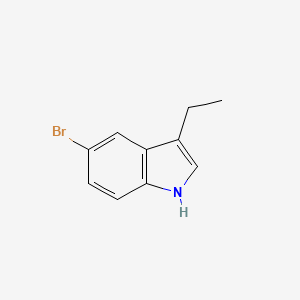
5-bromo-3-ethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-ethyl-1H-indole is a derivative of indole, which is a heterocyclic compound. The indole structure is present in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
The synthesis of 5-bromo-3-ethyl-1H-indole and its derivatives often involves electrophilic substitution at the 1st position of the indole with various halides . Another method involves the use of a straightforward synthetic approach to create 5-bromosubstituted derivatives of indole phytoalexins .Molecular Structure Analysis
The molecular structure of 5-bromo-3-ethyl-1H-indole is similar to that of other indole derivatives. It has a molecular weight of 196.04 and its structure includes a benzenoid nucleus with 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis
5-bromo-3-ethyl-1H-indole can undergo various chemical reactions. For instance, it can be used as a reactant in the synthetic preparation of hydroxyindolecarboxylates by Baeyer-Villiger oxidation . It can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
5-bromo-3-ethyl-1H-indole is a solid compound . It has a molecular weight of 224.10, a Monoisotopic mass of 222.99966, and a Topological Polar Surface Area of 4.9 .Applications De Recherche Scientifique
Analgesic Applications
The compound has been identified as a potent analgesic agent. One study found that a derivative of 5-bromo-3-ethyl-1H-indole was equipotent to the standard analgesic diclofenac sodium, suggesting its potential as a pain-relieving drug .
Anticancer Activity
Research suggests that derivatives of 5-bromo-3-ethyl-1H-indole, such as 3-Bromo-1-Ethyl-1H-Indole, show promise in the design of new anticancer agents. These compounds exhibit cytotoxicity against cancer cells and may offer advantages over current commercial anticancer drugs .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of various indole derivatives. These derivatives have applications in creating new molecules with potential biological activities .
Biological Activity in Disease Treatment
Indole derivatives, including those related to 5-bromo-3-ethyl-1H-indole, are increasingly recognized for their biological activities in treating diseases such as cancer and microbial infections .
Drug Discovery
The diversity of small molecule libraries, including 5-bromo-substituted derivatives of indole phytoalexins, is crucial for drug discovery. The straightforward synthetic approach to these derivatives aids in the exploration of new drug candidates .
Pharmacological Activity
Indole derivatives have a wide range of pharmacological activities due to their diverse biological and clinical applications. They are involved in plant hormone production and have shown significant pharmacological activity in various studies .
Orientations Futures
Mécanisme D'action
Target of Action
5-Bromo-3-ethyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can inhibit various viruses, including influenza a and coxsackie b4 virus . This suggests that 5-bromo-3-ethyl-1H-indole may interact with its targets in a way that inhibits the replication or function of these viruses.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , indicating that indole derivatives may play a role in this pathway.
Pharmacokinetics
The physical and chemical properties of indole derivatives suggest that they may have good bioavailability .
Result of Action
One study found that a compound similar to 5-bromo-3-ethyl-1h-indole emerged as a potent analgesic agent, suggesting that 5-bromo-3-ethyl-1h-indole may have similar effects .
Action Environment
The action of 5-bromo-3-ethyl-1H-indole can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the effectiveness of 5-bromo-3-ethyl-1H-indole may vary depending on the specific biological environment in which it is used .
Propriétés
IUPAC Name |
5-bromo-3-ethyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAOBGFMQZTFAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


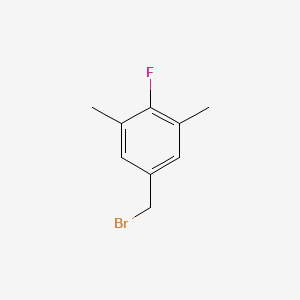
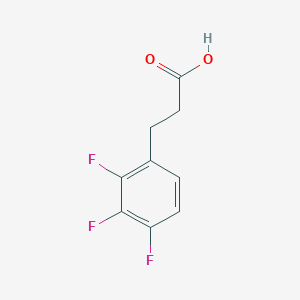
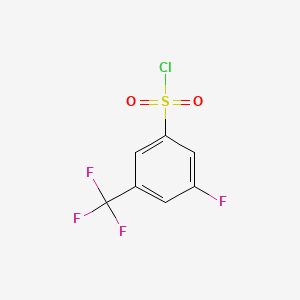
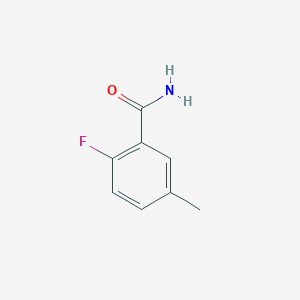
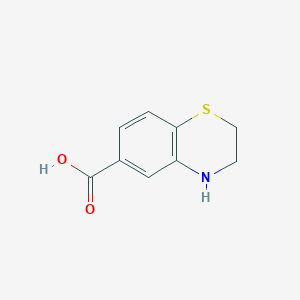
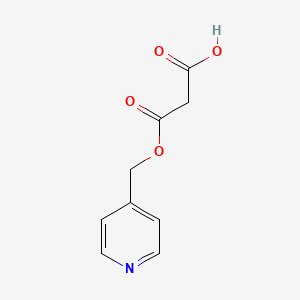

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)




